1-(2-Bromo-3-fluorobenzyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-fluorobenzyl)azepane is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-fluorobenzyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzyl chloride and azepane.
Nucleophilic Substitution Reaction: The 2-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with azepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-fluorobenzyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Bromo-3-fluorobenzyl)azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorobenzyl)azepane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-fluorobenzyl)azepane
- 1-(2-Bromo-4-fluorobenzyl)azepane
- 1-(2-Bromo-3-chlorobenzyl)azepane
Uniqueness
1-(2-Bromo-3-fluorobenzyl)azepane is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17BrFN |
---|---|
Molecular Weight |
286.18 g/mol |
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H17BrFN/c14-13-11(6-5-7-12(13)15)10-16-8-3-1-2-4-9-16/h5-7H,1-4,8-10H2 |
InChI Key |
LFMBCKFVYAMNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.